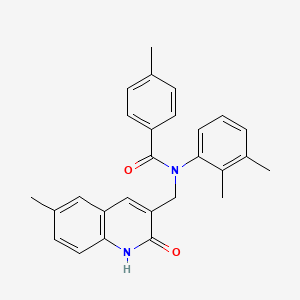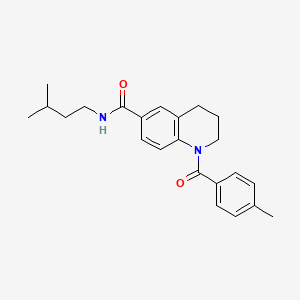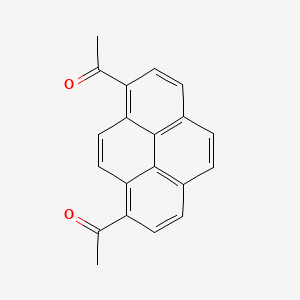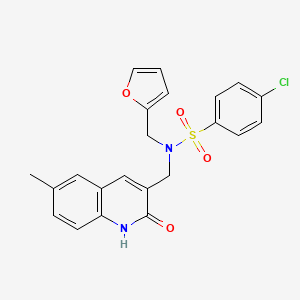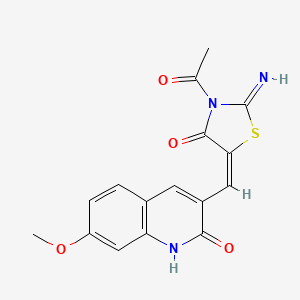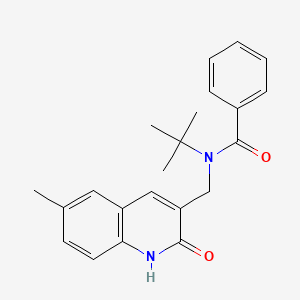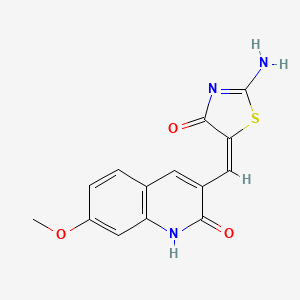
(E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one, also known as QM, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. QM belongs to the class of quinoline derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth. This compound has also been reported to inhibit the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase. Furthermore, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6. Furthermore, this compound has been reported to induce apoptosis in cancer cells by activating caspases.
実験室実験の利点と制限
One advantage of (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one is its potential as a broad-spectrum antimicrobial agent. This compound has been shown to inhibit the growth of various bacterial strains, including drug-resistant strains. Another advantage of this compound is its potential as an anticancer agent. This compound has been reported to induce apoptosis in cancer cells, which can be a promising approach for cancer therapy. However, one limitation of this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity in some cell lines, which can limit its use in vivo.
将来の方向性
There are several future directions for (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one research. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including microbial infections and cancer. Another direction is to study the mechanism of action of this compound in more detail to understand its biological activities. Moreover, further studies are needed to evaluate the toxicity of this compound and its potential side effects. Finally, the development of novel this compound derivatives with improved biological activities can be a promising approach for future research.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential biological activities. This compound has been synthesized using various methods and has been studied for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to inhibit the activity of various enzymes and signaling pathways, and has various biochemical and physiological effects. This compound has potential advantages as a broad-spectrum antimicrobial and anticancer agent, but its potential toxicity can limit its use in vivo. Future research directions include investigating the therapeutic potential of this compound, studying its mechanism of action, evaluating its toxicity, and developing novel this compound derivatives.
合成法
There are several methods to synthesize (E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one, but the most common method is the reaction between 2-hydroxy-7-methoxyquinoline-3-carbaldehyde and thiosemicarbazide in the presence of acetic acid. The reaction yields this compound as a yellow solid with a melting point of 218-220°C. Other methods include the reaction between 2-hydroxy-7-methoxyquinoline-3-carbaldehyde and thiosemicarbazone in the presence of ethanol and the reaction between 2-hydroxy-7-methoxyquinoline-3-carbaldehyde and thiosemicarbazide in the presence of sodium acetate.
科学的研究の応用
(E)-5-((2-hydroxy-7-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been studied for its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been reported to have antioxidant activity, which can protect cells from oxidative damage. In addition, this compound has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Moreover, this compound has been reported to have anticancer activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
(5E)-2-amino-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-9-3-2-7-4-8(12(18)16-10(7)6-9)5-11-13(19)17-14(15)21-11/h2-6H,1H3,(H,16,18)(H2,15,17,19)/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITHWDVBYVHXHY-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7712196.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)


![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712233.png)
